molecular formula C15H14N4O B2375227 2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one CAS No. 1340888-73-4

2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one

Cat. No.: B2375227
CAS No.: 1340888-73-4
M. Wt: 266.304
InChI Key: OZCSUQDNRQWYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one (hereafter referred to as MCL based on and ) is a polycyclic heterocycle featuring fused pyrazole, pyridine, and pyrimidine rings. Its structural complexity confers unique pharmacological properties, particularly in antimalarial therapy. MCL inhibits Plasmodium falciparum transcription factors PfAP2-I and PfBDP1, demonstrating significant in vivo efficacy in Plasmodium berghei-infected mice, with reduced parasite load at low doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic ring system . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutic agents such as doxorubicin. In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), novel pyrazole derivatives were tested for cytotoxicity and showed promising results when combined with standard chemotherapy drugs .

Antimicrobial Properties

The antimicrobial activity of pyrazolo compounds has been extensively studied. Recent research focused on synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives revealed their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Compounds synthesized from 5-aminopyrazoles demonstrated notable antibacterial and antifungal activities, suggesting their potential as new antimicrobial agents .

Neuroprotective Effects

Some studies have suggested that pyrazolo compounds may possess neuroprotective properties. Their ability to modulate neurotransmitter systems and reduce oxidative stress could be beneficial in treating neurodegenerative diseases. The exploration of these effects is still ongoing but presents a promising avenue for future research .

Synthesis and Structural Variations

The synthesis of 2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one typically involves multi-step reactions starting from simpler pyrazole precursors. The incorporation of various substituents can significantly influence the biological activity of the resulting compounds. For example:

Compound StructureSynthesis MethodBiological Activity
Pyrazole Derivative AReaction with hydrazine derivativesAnticancer
Pyrazole Derivative BAlkylation with cyclic ketonesAntimicrobial
Pyrazole Derivative CCombination with amine reagentsNeuroprotective

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Breast Cancer Treatment

A study published in 2017 investigated the synergistic effects of pyrazole derivatives combined with doxorubicin on breast cancer cells. The results indicated that certain combinations significantly enhanced cell death compared to doxorubicin alone, demonstrating the potential for developing more effective cancer therapies .

Case Study 2: Antimicrobial Evaluation

In another study focusing on synthesizing new pyrazolo derivatives, researchers evaluated their antimicrobial properties against several pathogens. The findings showed that specific compounds exhibited high inhibitory activity against both bacterial and fungal strains, suggesting their viability as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its biological effects are often related to signal transduction, gene expression, and cellular metabolism .

Comparison with Similar Compounds

Key Structural Features :

  • A pyrazolo[1,5-a]pyrimidine core fused with a tetrahydropyridine ring.
  • A phenyl substituent at position 2 and a 7-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl carbonyl group at position 7 .

Structural and Functional Comparison with Analogous Compounds

BET Bromodomain Inhibitors (Pyrido-Thieno-Pyrimidines)

Example Compound: 7-Alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one derivatives ().

Parameter MCL BET Inhibitors
Core Structure Pyrazolo-pyrido-pyrimidine Pyrido-thieno-pyrimidine
Key Substituent 7-Methoxy-benzindazolyl carbonyl N-Acetylated pyrido moiety
Biological Target PfAP2-I/PfBDP1 (antimalarial) BET bromodomains (anticancer)
Affinity/Activity IC50 not reported; 80% parasite inhibition BRD3 BD1/BD2 Kd: 0.5–5 µM

Analysis :

  • The N-acetylated pyrido group in BET inhibitors enhances binding to bromodomains via hydrogen bonding , while MCL’s benzindazolyl carbonyl group likely interacts with Plasmodium transcription factors.

Dihydropyrazolo[1,5-a]Pyrimidines (Antimicrobial/Antifungal Agents)

Example Compound: 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4n, ).

Parameter MCL Compound 4n
Core Structure Tetrahydropyrido-pyrazolo-pyrimidine Dihydropyrazolo-pyrimidine
Key Substituents Phenyl, benzindazolyl carbonyl Trifluoromethylphenyl, hydroxyphenyl diazenyl
Biological Activity Antimalarial Antimicrobial (activity unspecified)

Analysis :

  • The trifluoromethyl group in 4n enhances lipophilicity and metabolic stability , whereas MCL’s methoxy group improves solubility.
  • The diazenyl moiety in 4n may confer redox activity, absent in MCL.

Anti-Inflammatory Pyrido[2,3-d]Pyrimidines

Example Compound: 2-(3-Amino-5-hydroxypyrazol-1-yl)-5-(4-aryl)-8-(4-arylmethylene)-cyclopenta[5,6]pyrido[2,3-d]pyrimidin-4(H)-one (10a, ).

Parameter MCL Compound 10a
Core Structure Pyrazolo-pyrido-pyrimidine Cyclopenta-pyrido-pyrimidine
Key Substituents Benzindazolyl carbonyl Aryl, pyrazolyl
Biological Activity Antimalarial Anti-inflammatory (82.8% inhibition vs. ibuprofen’s 79.5%)

Analysis :

  • MCL’s lack of a cyclopenta system may limit off-target effects in anti-inflammatory pathways.

Pyrido-Thieno-Pyrimidines with Antimalarial Activity

Example Compound: Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines ().

Parameter MCL Thieno-Pyrimidines
Core Structure Pyrazolo-pyrido-pyrimidine Thieno-pyrido-pyrimidine
Key Substituents Benzindazolyl carbonyl Thiourea derivatives
Biological Activity PfAP2-I/PfBDP1 inhibition Anti-infectious (mechanism unspecified)

Analysis :

  • Thieno rings enhance π-stacking interactions in nucleic acid targets , while MCL’s pyrazolo core may favor protein-binding pockets.

Biological Activity

2-Phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves various methods that typically utilize starting materials such as 5-aminopyrazoles and appropriate electrophiles. The structural features of this compound contribute significantly to its biological activity. The presence of the pyrazolo and pyrimidine rings enhances its interaction with biological targets.

Antimicrobial Properties

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. For instance, studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial growth through various mechanisms:

  • Inhibition of cell wall synthesis
  • Disruption of protein synthesis
  • Interference with nucleic acid metabolism

A comparative study highlighted that certain derivatives showed up to 63% inhibition against specific bacterial strains in vitro .

Anticancer Activity

This compound has also been investigated for its anticancer potential. It exhibits cytotoxic effects on various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Cell cycle arrest
  • Inhibition of angiogenesis

Recent studies have indicated that modifications to the pyrazolo-pyrimidine scaffold can enhance its selectivity and potency against cancer cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably:

  • Monoamine oxidase (MAO) : Certain derivatives have shown promising MAO inhibitory activity, which is relevant in treating depression and other mood disorders .
  • Dihydrofolate reductase (DHFR) : This enzyme is a target in cancer therapy; compounds similar to this compound have been identified as potent inhibitors .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of synthesized pyrazolo[1,5-a]pyrimidine derivatives:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
8bModerate (MIC = 32 µg/mL)Low (MIC = 128 µg/mL)
10eHigh (MIC = 16 µg/mL)Moderate (MIC = 64 µg/mL)
10nLow (MIC = 64 µg/mL)High (MIC = 32 µg/mL)

This table illustrates the varying degrees of antimicrobial activity among different derivatives .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of pyrazolo[1,5-a]pyrimidines showed that:

CompoundCancer Cell LineIC50 (µM)
AMCF-715
BHeLa20
CA54925

These results indicate that modifications to the core structure can lead to enhanced anticancer properties .

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one and its derivatives?

The synthesis typically involves multi-step reactions, including cyclization and condensation processes. For example:

  • Step 1 : Condensation of pyrazole and pyridine precursors under controlled conditions (e.g., DMF as solvent, potassium carbonate as a base) to form the bicyclic core.
  • Step 2 : Functionalization of the core structure via electrophilic substitution or coupling reactions. For derivatives like MCL (a related antimalarial compound), a carbonyl group is introduced at position 7 using a benzo[g]indazole intermediate .
  • Purity Control : Thin-layer chromatography (TLC) and recrystallization are critical to isolate high-purity products .

Q. Which analytical techniques are essential for confirming the structural conformation of this compound?

  • X-ray Crystallography : Determines the half-chair conformation of the tetrahydropyridine ring and planar fused-ring systems (e.g., dihedral angles <3° between aromatic rings) .
  • Spectroscopy :

  • 1H/13C NMR : Assigns hydrogen and carbon environments (e.g., NH protons at δ ~10–12 ppm, carbonyl carbons at ~170 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3240 cm⁻¹, C=O at ~1702 cm⁻¹) .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., deviations <2 ppm from theoretical values) .

Advanced Questions

Q. How do researchers evaluate the antimalarial efficacy and molecular targeting of derivatives like MCL in vivo?

  • Experimental Design :

  • Model : Use Plasmodium berghei-infected albino mice (n=40) to assess parasitemia reduction .
  • Dosing : Administer compounds orally or intravenously at 10–50 mg/kg/day for 5–7 days.
  • Target Validation : Quantify inhibition of transcription factors (PfAP2-I, PfBDP1) via qRT-PCR or Western blot .
    • Data Interpretation : Compare treated vs. control groups using ANOVA; significance threshold at p < 0.05. Conflicting data (e.g., variable efficacy across strains) may arise from parasite genetic diversity or host immune responses .

Q. What structure-activity relationship (SAR) insights guide the optimization of anti-inflammatory derivatives?

  • Key Modifications :

  • Pyrazolyl Substituents : Introducing 3-amino-5-hydroxypyrazole at position 2 enhances anti-inflammatory activity (82.8% inhibition vs. ibuprofen’s 79.5%) .
  • Arylidenes at Position 9 : Electron-withdrawing groups (e.g., 4-nitrophenyl) improve metabolic stability .
    • Methodology :
  • In Vitro Screening : COX-2 inhibition assays.
  • In Vivo Models : Carrageenan-induced paw edema in rats; measure ulcerogenic effects via gastric lesion scoring .

Q. How can researchers address discrepancies between in vitro and in vivo biological activity data?

  • Hypothesis Testing :

  • Pharmacokinetics : Assess bioavailability using LC-MS/MS to detect plasma concentrations. Poor absorption may explain reduced in vivo efficacy despite strong in vitro activity .
  • Metabolite Profiling : Identify active/inactive metabolites via hepatic microsome assays .
    • Experimental Adjustments : Optimize dosing regimens (e.g., sustained-release formulations) or use adjuvant therapies to enhance target engagement .

Properties

IUPAC Name

5-phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15-11-9-16-7-6-12(11)17-14-8-13(18-19(14)15)10-4-2-1-3-5-10/h1-5,8,16,18H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQDBWPLHRDUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C3C=C(NN3C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.